(2E)-3-[2-(ADAMANTAN-1-YL)ETHYL]-N-(4-CHLOROPHENYL)-2-[(4-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE
Overview
Description
(2E)-3-[2-(ADAMANTAN-1-YL)ETHYL]-N-(4-CHLOROPHENYL)-2-[(4-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE is a complex organic compound featuring a thiazinane ring, adamantyl group, and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[2-(ADAMANTAN-1-YL)ETHYL]-N-(4-CHLOROPHENYL)-2-[(4-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE typically involves multiple steps:
Formation of the Adamantyl Intermediate: The adamantyl group is introduced through the alkylation of adamantane derivatives.
Thiazinane Ring Formation: The thiazinane ring is synthesized by reacting appropriate thioamides with halogenated intermediates.
Coupling Reactions: The final compound is formed by coupling the adamantyl intermediate with the thiazinane ring and chlorophenyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up production efficiently .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[2-(ADAMANTAN-1-YL)ETHYL]-N-(4-CHLOROPHENYL)-2-[(4-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the imino group, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles like sodium methoxide (NaOMe) in polar solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-3-[2-(ADAMANTAN-1-YL)ETHYL]-N-(4-CHLOROPHENYL)-2-[(4-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2E)-3-[2-(ADAMANTAN-1-YL)ETHYL]-N-(4-CHLOROPHENYL)-2-[(4-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Adamantane Derivatives: Compounds like amantadine and rimantadine, which have antiviral properties.
Thiazinane Derivatives: Compounds with similar ring structures used in medicinal chemistry.
Uniqueness
(2E)-3-[2-(ADAMANTAN-1-YL)ETHYL]-N-(4-CHLOROPHENYL)-2-[(4-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE is unique due to its combination of adamantyl and thiazinane structures, providing distinct chemical and biological properties .
Properties
IUPAC Name |
3-[2-(1-adamantyl)ethyl]-N-(4-chlorophenyl)-2-(4-chlorophenyl)imino-4-oxo-1,3-thiazinane-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31Cl2N3O2S/c30-21-1-5-23(6-2-21)32-27(36)25-14-26(35)34(28(37-25)33-24-7-3-22(31)4-8-24)10-9-29-15-18-11-19(16-29)13-20(12-18)17-29/h1-8,18-20,25H,9-17H2,(H,32,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCZUMTUNJITFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCN4C(=O)CC(SC4=NC5=CC=C(C=C5)Cl)C(=O)NC6=CC=C(C=C6)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31Cl2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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